

Application Notes and Protocols: Danheiser Annulation for cis-Hydrindane Ring Construction

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Danheiser annulation is a powerful [3+2] cycloaddition reaction for the synthesis of five-membered rings. This protocol focuses on a specific application: the diastereoselective construction of the **cis-hydrindane** core, a bicyclo[4.3.0]nonane system prevalent in numerous natural products. The reaction proceeds between a cyclic α , β -unsaturated ketone and a substituted (trimethylsilyl)allene, catalyzed by a Lewis acid, to afford a functionalized cis-fused hydrindane system with high stereocontrol. This method offers a rapid and efficient entry to valuable bicyclic building blocks for complex target synthesis.[1][2]

Key Reaction Data

The following table summarizes the quantitative data for a key Danheiser annulation reaction in the synthesis of a **cis-hydrindane** derivative.



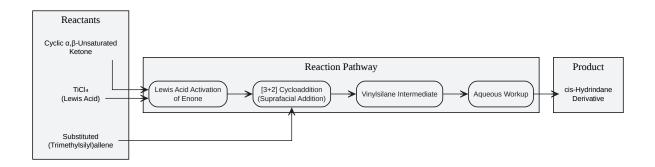
Entry	React ant 1 (Enon e)	React ant 2 (Allen e)	Lewis Acid	Solve nt	Temp eratur e (°C)	Time (h)	Produ ct	Yield (%)	Diast ereos electi vity (cis:tr ans)
1	5- Methyl -2-{3- [N- benzyl -N-(4- methyl phenyl sulfon yl)]ami noprop yl}cycl ohex- 2- enone	1- Methyl -1- (trimet hylsilyl)allene	TiCl ₄	CH ₂ Cl	-78	1	cis- Bicycli c Core 5	63	>99:1 (single diaster eomer observ ed)

Reaction Mechanism and Stereoselectivity

The Danheiser annulation for the formation of the **cis-hydrindane** ring system proceeds through a proposed concerted [3+2] cycloaddition mechanism. The high diastereoselectivity observed in this transformation is attributed to the steric influence of the substituent on the cyclohexenone ring.

The Lewis acid, titanium tetrachloride (TiCl₄), activates the α,β -unsaturated ketone, facilitating the cycloaddition. The (trimethylsilyl)allene then adds in a suprafacial manner to the double bond of the enone. The stereochemical outcome is dictated by the approach of the allene from the face opposite to the bulky substituent on the ring, leading exclusively to the cis-fused hydrindane product.[1][2]





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Caption: Proposed mechanism for the Danheiser annulation.

Experimental Protocols

The following protocols are adapted from the supporting information of Saborit et al., Beilstein J. Org. Chem.2018, 14, 2597–2601.[1]

Materials and General Methods

- All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with dry, freshly distilled solvents.
- Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
- Flash chromatography should be used for the purification of products.

Synthesis of the cis-Hydrindane Core (Compound 5)

This protocol details the key Danheiser annulation step.

Procedure:

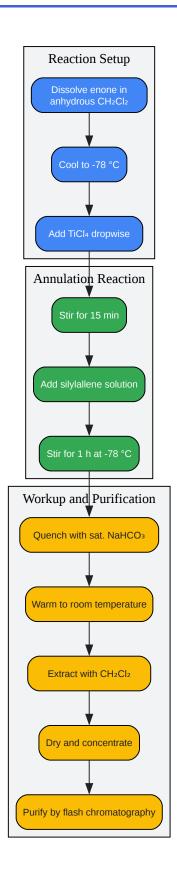


- To a stirred solution of the cyclohexenone starting material (e.g., 5-Methyl-2-{3-[N-benzyl-N-(4-methylphenylsulfonyl)]aminopropyl}cyclohex-2-enone, 1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise.
- Stir the resulting mixture at -78 °C for 15 minutes.
- Add a solution of 1-methyl-1-(trimethylsilyl)allene (1.5 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
- Continue stirring at -78 °C for 1 hour.
- Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with CH2Cl2.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cis-hydrindane product.

Experimental Workflow

The overall experimental workflow for the Danheiser annulation is outlined below.





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Caption: Experimental workflow for the Danheiser annulation.



Applications in Drug Development and Natural Product Synthesis

The ability to rapidly construct the functionalized **cis-hydrindane** core with high stereocontrol makes the Danheiser annulation a valuable tool in the synthesis of complex molecules. This structural motif is found in a variety of natural products, including some with potential therapeutic applications. The described protocol provides a reliable method for accessing these key intermediates, which can be further elaborated to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery programs.[1][2]

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References

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